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SR9011 hydrochloride

Cat. No.: B1574288
M. Wt: 515.5
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Description

Background and Significance of Nuclear Receptor REV-ERB Modulation

The nuclear receptors REV-ERBα (encoded by the NR1D1 gene) and REV-ERBβ (encoded by the NR1D2 gene) are crucial components of the molecular machinery that governs circadian rhythms in mammals. wikipedia.orgnih.gov These proteins function as transcriptional repressors, meaning they act to inhibit the expression of specific genes. mdpi.comjournalagent.com A primary target for REV-ERB repression is the BMAL1 gene, a cornerstone of the core circadian clock. wikipedia.orgtubitak.gov.tr By rhythmically suppressing BMAL1, the REV-ERB proteins create a negative feedback loop that is essential for maintaining the timing and stability of the 24-hour biological clock. mdpi.comfrontiersin.orgnih.gov

The significance of REV-ERB extends far beyond simple timekeeping. These receptors are considered integrators of the circadian clock with metabolic and physiological pathways. thno.orgoup.comnih.gov They are highly expressed in tissues with high metabolic activity, such as the liver, skeletal muscle, adipose tissue, and brain. frontiersin.orgdutchsarms.nl Through their regulation of clock-controlled genes, REV-ERBs influence a diverse array of processes, including:

Lipid and Cholesterol Metabolism: REV-ERBs play a role in regulating the expression of genes involved in lipid and cholesterol synthesis and transport. journalagent.comfrontiersin.orgnih.gov Studies in mice have shown that the absence of REV-ERBα can lead to dyslipidemia. journalagent.com

Glucose Homeostasis: The receptors are implicated in the regulation of gluconeogenesis (the synthesis of glucose) and the function of pancreatic cells that produce insulin (B600854) and glucagon. frontiersin.orgthno.org

Inflammation and Immunity: REV-ERBs link the circadian clock to the immune system by modulating inflammatory responses. journalagent.comfrontiersin.orgnin.nl

Mitochondrial Biogenesis: Research indicates that REV-ERBs can influence the creation of new mitochondria, the powerhouses of the cell, particularly in skeletal muscle. journalagent.com

Disruptions in the normal rhythmic activity of REV-ERB are associated with various metabolic disorders. frontiersin.orgthno.org Therefore, the ability to modulate REV-ERB activity with synthetic compounds provides researchers with a powerful method to study these fundamental biological processes and their connections to health and disease. mdpi.comfrontiersin.org

SR9011 Hydrochloride as a Synthetic REV-ERB Agonist

This compound is a research compound developed as a potent and specific synthetic agonist for the REV-ERB receptors. biosynth.com Unlike endogenous ligands, which can be difficult to study, SR9011 provides a reliable way to activate REV-ERBα and REV-ERBβ in experimental settings. It binds to the receptors' ligand-binding domain, enhancing their natural repressive function on target gene transcription. journalagent.comebi.ac.ukresearchgate.net

In vitro assays have quantified the potency of SR9011, demonstrating its high affinity for both REV-ERB isoforms. The compound effectively suppresses the expression of REV-ERB target genes, such as Bmal1, in a dose-dependent manner. glpbio.com

Receptor TargetPotency (IC50)Assay Type
REV-ERBα 790 nMCell-based reporter assay
REV-ERBβ 560 nMCell-based reporter assay
Bmal1 Promoter 620 nMFull-length REV-ERBα cotransfection assay
Data sourced from multiple biochemical and physiological studies. glpbio.commedchemexpress.commedchemexpress.com

Scope and Research Focus of this compound Investigations in Preclinical Models

The development of SR9011 has enabled a broad range of preclinical investigations, primarily in rodent models, to elucidate the physiological consequences of REV-ERB activation. The research has largely focused on metabolism, endurance, and the central nervous system.

Metabolic Regulation: A significant portion of SR9011 research has explored its effects on metabolism. In studies using diet-induced obese mice, administration of a REV-ERB agonist led to a reduction in obesity by decreasing fat mass and markedly improving dyslipidemia and hyperglycemia. ebi.ac.ukresearchgate.net Chronic administration in mice resulted in weight loss attributed to a decrease in fat mass, without a corresponding change in food intake. researchgate.netnih.gov This effect is linked to an increase in energy expenditure, as evidenced by a measured rise in oxygen consumption (VO2). researchgate.netnatap.org

Preclinical ModelFindingQuantitative Result
BALB/c Mice Weight loss due to decreased fat mass after 12 days of administration.Data not quantified in source. researchgate.net
C57BL/6 Mice Increased energy expenditure after 10 days of administration.~5% increase in oxygen consumption (VO2). researchgate.netnatap.org
Mice (general) Dose-dependent suppression of genes involved in cholesterol synthesis.Genes suppressed included Srebf1 and Cyp7a1. glpbio.com

Circadian Behavior and Locomotor Activity: As a modulator of a core clock component, SR9011 has profound effects on circadian behavior in mice. A single administration to mice in a constant dark environment was shown to cause a loss of locomotor activity during their subsequent subjective dark (active) phase. glpbio.com In a standard 12-hour light-dark cycle, the effect was more subtle, resulting in a 1-3 hour delay in the onset of nocturnal activity. nih.govnatap.org These findings demonstrate the powerful influence of pharmacologically targeting REV-ERB on the central clock and its behavioral outputs.

Exercise Endurance and Muscle Function: Preclinical studies have indicated that activating REV-ERB with synthetic agonists can enhance exercise capacity. core.ac.uk Research in animal models suggests these compounds increase mitochondrial content and glucose and fatty acid oxidation in skeletal muscle. core.ac.ukresearchgate.net This has made SR9011 a tool for investigating the molecular pathways that underpin physical endurance and muscle metabolism.

Other Areas of Investigation: The application of SR9011 in research extends to other fields:

Neuroinflammation: It has been used to study the link between the circadian clock and the immune response of microglia, the primary immune cells in the brain. nin.nlnih.gov

Oncology: Researchers have used SR9011 to explore the role of REV-ERB in the cell cycle and proliferation of cancer cells in vitro. glpbio.comnih.gov Studies have shown that SR9011 can suppress the proliferation of various breast cancer cell lines by affecting the cell cycle. nih.gov

Properties

Molecular Formula

C23H32Cl2N4O3S

Molecular Weight

515.5

Origin of Product

United States

Molecular Mechanisms of Sr9011 Hydrochloride Action

Direct Agonism of REV-ERBα (NR1D1) and REV-ERBβ (NR1D2)

SR9011 hydrochloride functions as a direct agonist of two nuclear receptors: REV-ERBα (also known as NR1D1) and REV-ERBβ (also known as NR1D2). nih.govmedchemexpress.combioscience.co.uk These receptors are integral components of the body's internal clock, playing a crucial role in regulating circadian rhythms and metabolic processes. medchemexpress.com REV-ERBα and REV-ERBβ are notable in that they lack a typical activation domain, functioning instead as transcriptional repressors. medchemexpress.comthno.org Their activity is modulated by the binding of ligands, such as the natural ligand heme. thno.orgnih.gov Synthetic agonists like SR9011 can also bind to these receptors and influence their repressive function. nih.gov

Receptor Binding Affinity and Selectivity

This compound demonstrates a notable affinity for both REV-ERBα and REV-ERBβ. Research has quantified this binding affinity, with reported half-maximal inhibitory concentration (IC₅₀) values of 790 nM for REV-ERBα and 560 nM for REV-ERBβ. bioscience.co.ukmedchemexpress.commedchemexpress.com The IC₅₀ value represents the concentration of a ligand required to inhibit 50% of the receptor's activity, indicating a potent interaction between SR9011 and its target receptors.

While SR9011 is a potent agonist for both REV-ERB isoforms, studies have also highlighted its selectivity. thno.org Gal4-chimeric assays have confirmed that the effects of SR9011 are exclusive to REV-ERBs, with no significant activity observed on 46 other nuclear receptors. thno.org This selectivity is crucial for its use as a research tool to specifically probe the functions of REV-ERBα and REV-ERBβ. medchemexpress.com

Table 1: Binding Affinity of this compound for REV-ERB Isoforms

ReceptorIC₅₀ (nM)
REV-ERBα (NR1D1)790
REV-ERBβ (NR1D2)560

This table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound for the nuclear receptors REV-ERBα and REV-ERBβ, indicating its binding affinity. bioscience.co.ukmedchemexpress.commedchemexpress.com

Ligand-Dependent Corepressor Recruitment Mechanisms

Upon binding of an agonist like SR9011, REV-ERB receptors undergo a conformational change. nih.gov This change in structure facilitates the recruitment of corepressor proteins, most notably the nuclear receptor corepressor 1 (NCoR1). thno.orgnih.gov The REV-ERB/NCoR1 complex then binds to specific DNA sequences, leading to the recruitment of other proteins like histone deacetylase 3 (HDAC3), which ultimately results in the repression of target gene transcription. thno.org

Studies have demonstrated that SR9011 treatment enhances the recruitment of NCoR1 to the promoter regions of REV-ERB target genes. nih.gov This ligand-dependent recruitment of corepressors is a key mechanism through which SR9011 exerts its powerful transcriptional repressive effects.

Transcriptional Repressor Activity

The agonistic action of SR9011 on REV-ERB receptors directly translates into the repression of specific genes, particularly those involved in the core circadian clock machinery. embopress.org

Regulation of Core Circadian Clock Gene Expression

The circadian clock is a complex network of transcriptional-translational feedback loops. thno.org The activation of REV-ERBα and REV-ERBβ by SR9011 leads to the repression of key genes within this network, thereby altering the normal circadian rhythm. embopress.orgnih.gov

The PER2 (Period 2) and CRY1 (Cryptochrome 1) genes are components of the negative feedback loop of the circadian clock. nih.govbiomolther.org Their protein products act to inhibit the activity of the BMAL1/CLOCK heterodimer. nih.gov While SR9011's primary effect is on the positive limb of the clock, its modulation of BMAL1 and CLOCK indirectly influences the expression of PER2 and CRY1. frontiersin.org Research has shown that SR9011 treatment can alter the pattern of PER2 expression. nih.gov The impact on CRY1 expression has also been noted, although it may be less potent compared to the effects on BMAL1 and CLOCK. frontiersin.org

This compound: Unraveling Its Molecular Mechanisms

This compound is a synthetic compound that has garnered significant attention in the scientific community for its potent and specific activity as a REV-ERB agonist. The REV-ERB nuclear receptors, comprising REV-ERBα and REV-ERBβ, are crucial components of the molecular clock that governs circadian rhythms and metabolic processes. biosynth.comchemicalbook.com this compound exerts its influence by binding to these receptors, thereby modulating the expression of a wide array of genes involved in the regulation of the body's internal clock, lipid and glucose metabolism, and inflammatory responses. biosynth.com

The primary mechanism of action for this compound involves its function as a ligand for the REV-ERBα and REV-ERBβ nuclear receptors. biosynth.com By activating these receptors, this compound initiates a cascade of molecular events that ultimately leads to the repression of target gene transcription. nih.gov This is achieved through the recruitment of corepressor molecules to the regulatory regions of genes controlled by REV-ERB. nih.gov Research has demonstrated that this compound potently and selectively activates REV-ERBα and REV-ERBβ, with IC50 values of 790 nM and 560 nM, respectively. medchemexpress.comglpbio.com This activation leads to the suppression of key clock genes such as Bmal1, disrupting the normal circadian rhythm. nih.gov

Influence on Specific Downstream Target Gene Expression

The activation of REV-ERB by this compound has profound effects on the expression of various downstream target genes, playing a significant role in metabolic regulation and cell cycle control.

Serpine1

The plasminogen activator inhibitor type 1 (Serpine1) gene is a well-established REV-ERB target. medchemexpress.comnih.gov Studies have consistently shown that treatment with this compound leads to a dose-dependent suppression of Serpine1 expression. medchemexpress.comnih.gov This regulation is a direct consequence of REV-ERB activation and highlights the compound's influence on pathways related to cardiovascular function and fibrinolysis. drugbank.com Research in primary microglia also confirmed that SR9011 significantly reduces the expression of Serpine1, further validating its action through REV-ERB. nih.gov

Cyp7a1

Cholesterol 7α-hydroxylase, encoded by the Cyp7a1 gene, is a rate-limiting enzyme in bile acid synthesis and a key regulator of cholesterol homeostasis. nih.govnih.gov The Cyp7a1 gene is responsive to REV-ERB, and its expression is dose-dependently suppressed by this compound. medchemexpress.comnih.gov This modulation of Cyp7a1 underscores the role of SR9011 in influencing lipid and cholesterol metabolism. chemicalbook.comnih.gov Studies in both liver cells and microglia have demonstrated this suppressive effect, indicating a broad impact on cholesterol management across different cell types. nih.govnih.gov

Srebf1

Sterol regulatory element-binding protein 1 (Srebf1) is a crucial transcription factor involved in lipogenesis, the process of fatty acid and triglyceride synthesis. nih.govnih.gov The expression of the Srebf1 gene is suppressed by this compound in a dose-dependent manner. medchemexpress.comnih.gov This suppression of Srebf1 is a key mechanism through which SR9011 exerts its effects on reducing fat storage and modulating lipid metabolism. chemicalbook.comnih.gov The potency of SR9011 in suppressing Srebf1 in vivo has been shown to be similar to its potency in affecting circadian behavior. nih.gov

CCNA2

Cyclin A2 (CCNA2) is a critical protein for cell cycle progression, particularly during the S and G2/M phases. nih.govmedchemexpress.com Research has identified CCNA2 as a direct target gene of REV-ERB. nih.govmedchemexpress.com Treatment with this compound has been shown to suppress the expression of CCNA2 in various cancer cell lines. nih.govmedchemexpress.com This suppression of CCNA2 is believed to mediate the cell cycle arrest observed in these cells, suggesting a potential role for REV-ERB agonists in influencing cell proliferation. nih.govmedchemexpress.com The activation of REV-ERB by SR9011 leads to a decrease in the transition of cells from the G1 to S phase and/or from the S to G2/M phase. medchemexpress.com

Research Findings on Target Gene Regulation by this compound

Target GeneEffect of this compoundCell/Tissue TypeKey FindingsReferences
Serpine1 SuppressionLiver, MicrogliaDose-dependent suppression of expression. medchemexpress.comnih.gov Confirms SR9011 acts through REV-ERB. nih.gov medchemexpress.comnih.govnih.gov
Cyp7a1 SuppressionLiver, MicrogliaDose-dependently suppressed with increasing amounts of SR9011. medchemexpress.comnih.gov Involved in cholesterol homeostasis. nih.govnih.gov medchemexpress.comnih.govnih.govnih.gov
Srebf1 SuppressionLiver, MicrogliaDose-dependent suppression. medchemexpress.comnih.gov Potency of suppression is similar to its effect on circadian behavior. nih.gov medchemexpress.comnih.govnih.gov
CCNA2 SuppressionBreast Cancer Cell LinesIdentified as a direct target of REV-ERB. nih.govmedchemexpress.com Mediates cell cycle arrest. nih.govmedchemexpress.com nih.govmedchemexpress.com

Cellular and Subcellular Effects of Sr9011 Hydrochloride in Vitro Studies

Modulation of Circadian Rhythms in Cellular Models

SR9011 exerts profound effects on the cellular clock, primarily by activating REV-ERB receptors, which in turn repress the transcription of key clock genes. nih.gov This modulation has been observed in various cellular models, leading to disruptions in the normal 24-hour oscillations of gene expression.

Disruption of Rhythmic Gene Expression

In vitro studies have consistently demonstrated that SR9011 disrupts the rhythmic expression of core clock genes. By activating REV-ERBα and REV-ERBβ, SR9011 enhances the repression of their target genes, most notably Bmal1 (Brain and Muscle ARNT-Like 1) and Clock (Circadian Locomotor Output Cycles Kaput). nih.gov

In primary microglia cells, treatment with SR9011 was found to disrupt the rhythmic expression of Bmal1 and Clock. nih.gov It also caused a shift in the peak expression (acrophase) of Per2 (Period 2), another essential clock gene. nih.gov The compound had a significant inhibitory effect on the expression of Bmal1 and Per2. nih.gov Similarly, in HepG2 human liver cancer cells, SR9011 suppressed the expression of BMAL1 mRNA in a manner dependent on the presence of REV-ERBα/β. medchemexpress.comglpbio.com The compound potently suppresses transcription from a luciferase reporter driven by the Bmal1 promoter. medchemexpress.comglpbio.com

It is noteworthy that the effects of SR9011 on clock gene expression can be cell-type specific. For instance, a single injection of SR9011 in mice led to altered expression patterns of Per2 in the liver, while Bmal1 and Npas2 were unaffected, suggesting differential effects on central and peripheral clocks. nih.gov

Table 1: Effects of SR9011 on Rhythmic Gene Expression in Cellular Models

Cell Type Gene(s) Affected Observed Effect Reference(s)
Primary Microglia Bmal1, Clock Disrupted rhythmic expression nih.gov
Primary Microglia Per2 Shift in acrophase nih.gov
Primary Microglia Bmal1, Per2 Inhibited expression nih.gov
HepG2 cells BMAL1 Suppressed mRNA expression medchemexpress.comglpbio.com
HEK293 cells Bmal1 promoter-driven reporter Suppressed transcription medchemexpress.comglpbio.com
Mouse Hypothalamus Npas2 Suppressed circadian rhythm of expression nih.gov
Mouse Liver Per2 Altered pattern of expression nih.gov

Effects on Circadian Oscillations in Organotypic Explant Cultures

The influence of SR9011 extends to the level of tissue-level circadian pacemakers. Studies using organotypic explant cultures of the suprachiasmatic nucleus (SCN), the master circadian clock in mammals, have revealed significant effects of the compound.

In SCN explants from Per2:luc reporter mice, SR9011 treatment led to a reversible inhibition of circadian oscillations. nih.govcaymanchem.com Specifically, the amplitude of the oscillations was suppressed, although the period of the rhythm remained unchanged. nih.gov This indicates that while SR9011 can dampen the strength of the circadian signal within the SCN, it does not alter its intrinsic timing. Similar effects on oscillation amplitude without a change in period were also observed in Per2:luc fibroblasts. nih.gov

Regulation of Cellular Metabolism

Reflecting the integral link between the circadian clock and metabolism, SR9011 has been shown to modulate several key metabolic pathways at the cellular level. Its activation of REV-ERB receptors influences genes involved in lipid and glucose metabolism, as well as mitochondrial function. researchgate.net

Lipid Metabolism Pathways

SR9011 has demonstrated significant effects on lipid metabolism in various in vitro models. By activating REV-ERB, it can suppress the expression of genes involved in lipogenesis and cholesterol synthesis. glpbio.comresearchgate.net

In studies, SR9011 was shown to dose-dependently suppress the expression of sterol response element binding protein (Srebf1) and cholesterol 7α-hydroxylase (Cyp7a1), both of which are key regulators of lipid and cholesterol metabolism. glpbio.comnih.gov The regulation of these pathways is crucial for maintaining cellular lipid homeostasis. mdpi.commdpi.com In vitro metabolic studies using human liver microsomes have also been conducted to understand the biotransformation of SR9011, which is relevant to its effects on hepatic lipid metabolism. researchgate.netmdpi.com

Glucose Homeostasis Mechanisms

The regulation of glucose homeostasis is another critical metabolic function influenced by SR9011. In vitro studies have highlighted its ability to modulate genes involved in glucose metabolism.

Activation of REV-ERB by SR9011 can alter the expression of genes involved in both glucose utilization and production. researchgate.net While specific in vitro data on direct glucose uptake modulation in isolated cells is part of a broader picture, the overarching effect observed in vivo points towards improved glucose tolerance. This is, in part, mediated by the regulation of metabolic gene expression in tissues like the liver and muscle. researchgate.net

Mitochondrial Biogenesis and Function

Mitochondria are central to cellular energy production and their function is tightly linked to the circadian clock. SR9011 has been shown to influence mitochondrial biogenesis and respiratory function in cellular models.

In primary microglia, SR9011 treatment led to a decrease in mitochondrial respiration and ATP production. nih.gov This was accompanied by a reduction in the expression of metabolic genes. nih.gov Conversely, other studies have reported that REV-ERB activation can increase mitochondrial content and basal oxygen consumption in skeletal muscle cells, suggesting a context-dependent role in regulating mitochondrial function. researchgate.net The observed effects on mitochondrial biogenesis are often linked to the regulation of genes such as Pgc-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) and Tfam (Mitochondrial transcription factor A), key regulators of this process. scienceopen.com

Table 2: Summary of SR9011 Hydrochloride's Cellular and Subcellular Effects (In Vitro)

Category Sub-category Key Findings Reference(s)

| Circadian Rhythms | Disruption of Rhythmic Gene Expression | - Disrupts Bmal1 and Clock rhythms in microglia.

  • Shifts Per2 acrophase in microglia.
  • Suppresses BMAL1 mRNA in HepG2 cells. | nih.govmedchemexpress.comglpbio.com | | | Effects on Circadian Oscillations | - Reversibly inhibits and suppresses the amplitude of circadian oscillations in SCN explants. | nih.govcaymanchem.com | | Cellular Metabolism | Lipid Metabolism Pathways | - Suppresses expression of Srebf1 and Cyp7a1. | glpbio.comnih.gov | | | Glucose Homeostasis Mechanisms | - Modulates expression of genes involved in glucose metabolism. | researchgate.net | | | Mitochondrial Biogenesis and Function | - Decreases mitochondrial respiration and ATP production in microglia.
  • Can increase mitochondrial content and oxygen consumption in muscle cells. | nih.govresearchgate.net |
  • Oxygen Consumption Rates

    Effects on Cellular Proliferation and Cell Cycle Progression in Malignant Cells

    SR9011 has been a subject of intense research for its anti-cancer properties, which are largely mediated by its ability to interfere with the cell cycle of malignant cells.

    The progression of the cell cycle is a tightly regulated process that, when malfunctioning, is a hallmark of cancer. frontiersin.org SR9011 has been shown to induce cell cycle arrest in various cancer cell lines. nih.govwsu.edu In studies on breast cancer cells, treatment with SR9011 resulted in an accumulation of cells in the G0/G1 phase and a corresponding decrease in the number of cells in the S and G2/M phases. nih.govmedchemexpress.com This suggests that activating REV-ERB with SR9011 impedes the transition from the G1 to the S phase and/or from the S to the G2/M phase, effectively pausing proliferation without inducing apoptosis in this specific context. nih.gov The mechanism involves the modulation of key regulatory proteins that govern cell cycle checkpoints. wsu.edunih.gov

    A key mechanism underlying SR9011's effect on the cell cycle is its direct regulation of the Cyclin A (CCNA2) gene. nih.gov Research has identified CCNA2 as a direct target gene of the REV-ERB receptors. nih.govmedchemexpress.com By activating REV-ERBα and REV-ERBβ, SR9011 suppresses the transcription of the CCNA2 gene. nih.gov This suppression has been observed across multiple breast cancer cell lines. nih.gov The reduction in Cyclin A protein levels is believed to be a primary mediator of the cell cycle arrest induced by SR9011. nih.govmedchemexpress.com

    Table 1: Effect of SR9011 on CCNA2 Expression in Cancer Cells
    Cell LineExperimental ContextObserved Effect of SR9011Reference
    HEK293Transfected with CCNA2 promoter luciferase reporterSuppresses luciferase expression driven by the CCNA2 promoter. nih.gov
    Multiple Breast Cancer Cell LinesGene expression analysisSuppresses the expression of CCNA2 mRNA. nih.gov
    SKBR3Synchronized cells, gene expression analysisSuppresses the expression of CCNA2 mRNA. nih.gov
    Multiple Cancer Cell LinesProtein expression analysisSuppresses the expression of CYCLIN A protein. nih.gov

    A critical aspect of a potential anti-cancer therapeutic is its ability to selectively target cancer cells while sparing normal, healthy cells. SR9011 has demonstrated such differential activity in numerous in vitro studies. nih.govresearchgate.netnih.gov Research has shown that SR9011 is specifically lethal to cancer cells and oncogene-induced senescent cells but has no effect on the viability of normal cells or tissues. nih.govdrugbank.com For instance, SR9011 suppressed the proliferation of a range of breast cancer cell lines, regardless of their estrogen receptor (ER) or HER2 status, while having no effect on the proliferation of non-cancerous MCF10A breast epithelial cells. nih.gov Similarly, agonists of REV-ERBs like SR9011 were found to be cytotoxic to astrocytoma and glioblastoma cells but did not influence the viability of normal astrocytes. nih.govresearchgate.net This selective anticancer activity extends to various malignancies, including leukemia, melanoma, and colon cancer. wsu.eduresearchgate.net

    Table 2: Differential Viability Effects of SR9011 on Cancerous vs. Non-Cancerous Cells
    Cancer Cell TypeNon-Cancerous Cell TypeEffect of SR9011Reference
    Breast Cancer (ER+, ER-, HER2+, HER2-, Triple Negative)MCF10A (Non-cancerous breast epithelial)Suppressed proliferation of cancer cells; no effect on non-cancerous cells. nih.gov
    Astrocytoma, Brain Tumor Initiating Cells (BTICs)Astrocytes (Normal brain cells)Cytotoxic to cancer cells; did not influence viability of normal cells. researchgate.net
    Transformed BJ-ELR, MCF-7, HCT116BJ (Normal foreskin fibroblasts)Deleterious to cancer cells; did not affect normal cells. researchgate.net
    Human Acute T-cell LeukemiaNot specified (compared to mock)Significantly reduced viability of leukemia cells. researchgate.net
    Glioblastoma, Leukemia, Breast, Colon, MelanomaNormal cells/tissues (general)Exhibited selective anticancer properties. wsu.edu

    Cyclin A (CCNA2) as a Direct Transcriptional Target

    Immunomodulatory Actions in Specific Cell Types

    Beyond its effects on metabolism and cell proliferation, SR9011 also exerts immunomodulatory actions by influencing the function of specific immune cells. In vitro studies on primary microglia showed that SR9011 attenuated the expression of pro-inflammatory cytokines during an immune challenge with TNFα, while simultaneously stimulating the expression of the anti-inflammatory cytokine Il10. nih.gov In another study focusing on mast cells, SR9011 was found to inhibit IgE- and IL-33-mediated activation of bone marrow-derived mast cells (BMMCs). mdpi.com This included the suppression of IL-6 and IL-13 protein expression. mdpi.com Furthermore, activation of REV-ERBα (NR1D1) has been linked to enhanced type I interferon (IFN)-mediated antitumor immunity, suggesting a role in modulating the immune response within the tumor microenvironment. researchgate.net

    Microglial Immune-Metabolism Regulation

    Microglia, the resident immune cells of the central nervous system, are critical for brain homeostasis, and their hyperactivation is linked to neuroinflammatory diseases. nih.govnih.gov SR9011 has been shown to directly modulate the intricate relationship between the internal circadian clock and the metabolic and immune functions of these cells. nih.gov

    In vitro studies on primary microglia isolated from rat pups have demonstrated that SR9011 alters their immunometabolic functions. nih.govnih.gov As an agonist of Rev-erbα, SR9011 disrupts the natural rhythmic expression of the core clock genes within these immune cells. nih.gov This disruption extends to the metabolic state of the microglia, with SR9011 treatment leading to a decrease in mitochondrial respiration, subsequent ATP production, and the expression of metabolic genes. nih.govnih.gov These findings highlight that Rev-erbα, and by extension its agonist SR9011, plays a significant role in maintaining the metabolic homeostasis of microglia. nih.gov The compound's ability to influence the core clock machinery and cellular metabolism in microglia identifies Rev-erbα as a potential target for managing conditions involving neuroinflammation. nih.govnih.gov

    Cytokine Expression Modulation (Pro-inflammatory vs. Anti-inflammatory)

    A key aspect of microglial function is the production of cytokines, which can be broadly categorized as pro-inflammatory or anti-inflammatory. SR9011 has demonstrated a capacity to shift the balance of cytokine expression in microglia, particularly in the context of an immune challenge. nih.gov

    When primary microglia are stimulated with tumor necrosis factor-alpha (TNFα), a potent pro-inflammatory signal, treatment with SR9011 attenuates the resulting pro-inflammatory response. nih.govnih.gov Specifically, the expression of several pro-inflammatory cytokines and chemokines, including Tnfα, Il6, Il1β, and Ccl2, is significantly reduced. nih.gov

    Conversely, SR9011 promotes an anti-inflammatory profile. In the same studies, SR9011 was found to stimulate the expression of the anti-inflammatory cytokine Interleukin-10 (Il10). nih.govnih.gov Interestingly, while the inflammatory challenge with TNFα alone did not affect Il10 expression, the addition of SR9011 significantly increased its levels. nih.gov This suggests that SR9011 actively promotes a switch towards an anti-inflammatory state rather than simply suppressing inflammation. nih.govresearchgate.net

    Table 1: Effect of SR9011 on Cytokine Expression in Primary Microglia (In Vitro)

    Cytokine/ChemokineClassificationEffect of SR9011 Treatment (in the presence of TNFα stimulation)Reference
    TNFα (Tumor Necrosis Factor-alpha)Pro-inflammatoryExpression Attenuated nih.gov
    IL-6 (Interleukin-6)Pro-inflammatoryExpression Attenuated nih.gov
    IL-1β (Interleukin-1 beta)Pro-inflammatoryExpression Attenuated nih.gov
    CCL2 (Chemokine (C-C motif) ligand 2)Pro-inflammatoryExpression Attenuated nih.gov
    GM-CSF (Granulocyte-macrophage colony-stimulating factor)Pro-inflammatoryExpression Attenuated nih.gov
    IL-10 (Interleukin-10)Anti-inflammatoryExpression Stimulated nih.govnih.gov
    TGFβ (Transforming growth factor-beta)RegulatoryExpression Decreased nih.gov

    Phagocytic Activity Alterations

    Phagocytosis is a fundamental process by which microglia engulf and clear cellular debris, pathogens, and dead cells, a critical function for maintaining brain health. In vitro experiments have revealed that SR9011 can alter this key microglial function.

    Studies using primary microglia cultures from rats showed that treatment with SR9011 leads to a decrease in phagocytic activity. nih.govresearchgate.net This effect was quantified by measuring the cells' capacity to uptake fluorescent microspheres. nih.govnih.gov Further supporting this finding, the expression of Cluster of Differentiation 68 (CD68), a well-known marker for phagocytic activity in microglia, was also found to be decreased following SR9011 treatment. nih.gov These results indicate an inhibitory role for Rev-erbα activation by SR9011 in regulating microglial phagocytosis. nih.govresearchgate.net

    Impact on Autophagy and De Novo Lipogenesis in Cancer Cells

    In the context of oncology, SR9011 has been shown to selectively target processes that are essential for the survival and proliferation of cancer cells. nih.govnih.gov Two such critical processes are autophagy and de novo lipogenesis.

    In various cancer cell lines, including those from glioblastoma, breast cancer, leukemia, colon cancer, and melanoma, REV-ERB agonists like SR9011 have been found to be specifically lethal. nih.govwsu.edu This anticancer activity is critically linked to the compound's ability to inhibit both autophagy and de novo lipogenesis. nih.govnih.govacs.org Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress, while de novo lipogenesis—the synthesis of new fatty acids—provides the building blocks needed for rapid cell growth and membrane production. acs.orgmdpi.com

    SR9011 treatment strongly reduces the expression of key rate-limiting enzymes involved in de novo lipogenesis, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1). nih.gov By disrupting these fundamental pathways, SR9011 can evoke an apoptotic (cell death) response specifically in malignant cells, while having no effect on the viability of normal cells. nih.govnih.gov This selective action has been observed across a number of different cancer-driving mutations and even under hypoxic (low oxygen) conditions. nih.govnih.gov

    Table 2: Effects of SR9011 on Key Processes in Cancer Cells (In Vitro)

    Cellular ProcessEffect of SR9011Mechanism/Key Target GenesOutcome in Cancer CellsReference
    AutophagyInhibitionDownregulation of core autophagy genes (e.g., Atg5 identified as a target for SR9009)Induction of apoptosis, impaired viability nih.govnih.govwsu.eduthno.org
    De Novo LipogenesisInhibitionReduced expression of key enzymes like Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1)Induction of apoptosis, impaired viability nih.govnih.govwsu.edu

    Influences on Other Cellular Processes

    Beyond its effects on microglia and cancer cells, in vitro research has identified several other cellular processes influenced by SR9011.

    Cell Cycle Regulation: In breast cancer cell lines, SR9011 has been observed to suppress proliferation by causing a cell cycle arrest. medchemexpress.com It appears to pause the cell cycle before the M (mitosis) phase, with studies showing an increase in the proportion of cells in the G0/G1 phase and a decrease in those in the S and G2/M phases. medchemexpress.com Cyclin A2 (CCNA2) has been identified as a potential direct target gene of REV-ERB, and its suppression by SR9011 may mediate this cell cycle arrest. medchemexpress.comaacrjournals.org

    Immune Cell Differentiation: SR9011 has been shown to affect the differentiation of T-helper cells, specifically by negatively regulating pro-inflammatory Th17 cell-mediated autoimmunity. researchgate.net

    Metabolic Regulation: In line with its role as a REV-ERB agonist, SR9011 influences genes involved in broad metabolic control. In vitro studies have shown it can decrease lipogenesis, as well as cholesterol and bile acid synthesis in liver cells. core.ac.uk It also plays a role in regulating glucose homeostasis and mitochondrial biogenesis. core.ac.uk

    Preclinical in Vivo Investigations of Sr9011 Hydrochloride

    Effects on Circadian Behavior and Physiological Rhythms in Animal Models

    Alterations in Locomotor Activity and Sleep-Wake Cycles

    Investigations into sleep architecture using electroencephalogram (EEG) have revealed that SR9011 promotes wakefulness. nih.gov When administered to mice, it leads to an increase in wakefulness and a corresponding suppression of both slow-wave sleep (SWS) and rapid eye movement (REM) sleep. nih.govcore.ac.uk Specifically, SR9011 was found to almost completely suppress REM sleep episodes and duration for three hours following administration. nih.gov It also increased the latency to both SWS and REM sleep. nih.gov These findings highlight the compound's potent ability to modulate the fundamental aspects of sleep and activity rhythms. nih.govcore.ac.uk

    Table 1: Effects of SR9011 on Locomotor Activity and Sleep in Mice

    Parameter Observation Condition Citation
    Locomotor Activity Loss of subsequent active period Constant Dark nih.gov
    1-3 hour delay in onset of nocturnal activity 12h:12h Light:Dark nih.gov
    15% decrease in movement Comprehensive Laboratory Animal Monitoring System (CLAMS) researchgate.net
    Sleep/Wakefulness Increase in wakefulness EEG Monitoring nih.gov
    Suppression of Slow-Wave Sleep (SWS) EEG Monitoring nih.govcore.ac.uk
    Suppression of REM Sleep EEG Monitoring nih.govcore.ac.uk
    Increased latency to SWS and REM sleep EEG Monitoring nih.gov

    Systemic Clock Gene Expression Profiles in Various Tissues (Liver, Muscle, Adipose Tissue, Hypothalamus)

    The behavioral effects of SR9011 are underpinned by its influence on the molecular clockwork in various tissues. The compound alters the circadian expression patterns of core clock genes, though the specific effects can vary between the central pacemaker in the hypothalamus and peripheral tissues like the liver, muscle, and adipose tissue. nih.gov

    In the hypothalamus, which houses the master circadian clock (the suprachiasmatic nucleus or SCN), SR9011 perturbs the normal circadian expression of core clock genes. nih.gov However, the impact is less severe in a light-dark cycle compared to constant darkness. nih.gov For example, under light-dark conditions, SR9011 had no effect on the circadian pattern of Rev-erbα expression, whereas it completely suppressed its rhythm in constant darkness, suggesting that light input can modify the drug's action. nih.gov

    In peripheral tissues, SR9011 also modulates clock gene expression. In the liver, a single injection of SR9011 altered the expression pattern of Per2, while the expression of Bmal1 and Npas2 remained unaffected. nih.gov This indicates a differential effect on components of the molecular clock. nih.gov In white adipose tissue (WAT), SR9011 was observed to suppress the circadian expression of key genes involved in lipid storage. nih.gov Furthermore, research in primary microglia has shown that SR9011 disrupts the rhythmic expression of Bmal1 and Clock. frontiersin.org This tissue-specific modulation of clock genes is a key mechanism through which SR9011 exerts its diverse physiological effects. nih.gov

    Table 2: SR9011's Impact on Clock Gene Expression in Different Mouse Tissues

    Tissue Affected Clock Genes Observed Effect Citation
    Hypothalamus Core clock genes (general) Perturbed circadian pattern of expression nih.gov
    Rev-erbα No effect in L:D cycle, suppressed in D:D cycle nih.gov
    Liver Per2 Altered expression pattern nih.gov
    Bmal1, Npas2 Unaffected nih.gov
    Adipose Tissue Genes involved in lipid storage Suppressed circadian expression nih.gov
    Microglia Bmal1, Clock Disrupted rhythmic expression frontiersin.org

    Metabolic Phenotypes in Animal Models

    Energy Expenditure and Basal Oxygen Consumption

    A significant metabolic outcome of SR9011 administration in animal models is an increase in energy expenditure. nih.govresearchgate.net Studies utilizing a comprehensive laboratory animal monitoring system (CLAMS) have shown that mice treated with SR9011 exhibit approximately a 5% increase in oxygen consumption (VO2). nih.govresearchgate.net This increase in VO2 was observed during both the diurnal (rest) and nocturnal (active) phases, indicating a sustained elevation of metabolic rate. nih.govresearchgate.net

    Table 3: Effect of SR9011 on Energy Expenditure in Mice

    Parameter Finding Method of Measurement Citation
    Oxygen Consumption (VO2) ~5% increase CLAMS nih.govresearchgate.net
    Diurnal/Nocturnal VO2 Increased in both phases CLAMS nih.govresearchgate.net
    Physical Activity 15% decrease in movement CLAMS nih.govresearchgate.net
    Respiratory Exchange Ratio (RER) No change CLAMS researchgate.net

    Body Composition and Fat Mass Regulation

    The increased energy expenditure induced by SR9011 translates into significant changes in body composition, particularly a reduction in fat mass. nih.govresearchgate.net Chronic administration of SR9011 to mice resulted in weight loss, which was specifically attributed to a decrease in adipose tissue. nih.govresearchgate.net This effect was observed without any significant alteration in total daily food intake, underscoring the compound's role in modulating energy balance rather than appetite. nih.govresearchgate.net

    Dual-energy X-ray absorptiometry (DEXA) scans confirmed that the weight loss was due to a reduction in fat mass. researchgate.net In diet-induced obese mice, treatment with a REV-ERB agonist like SR9011 effectively decreased obesity by reducing fat mass. researchgate.net This highlights the potential of targeting the REV-ERB pathway for the regulation of body fat and the management of obesity. researchgate.netresearchgate.net

    Table 4: SR9011's Influence on Body Composition in Mice

    Parameter Observation Animal Model Citation
    Body Weight Weight loss Balb/c mice nih.govresearchgate.net
    Fat Mass Decreased Balb/c and C57BL/6 mice nih.govresearchgate.net
    Food Intake Not affected Balb/c mice nih.govresearchgate.net
    Obesity Decreased obesity by reducing fat mass Diet-induced obese mice researchgate.net

    Glucose and Lipid Homeostasis Improvements in Metabolic Disorder Models

    In animal models of metabolic disorders, such as diet-induced obesity, SR9011 has been shown to produce marked improvements in glucose and lipid homeostasis. nih.govresearchgate.net Treatment of diet-induced obese mice with a REV-ERB agonist led to significant amelioration of dyslipidemia and hyperglycemia. nih.govresearchgate.net

    The compound's influence extends to the molecular level within key metabolic tissues. In the liver, SR9011 treatment altered the expression of genes involved in lipogenesis and cholesterol metabolism. nih.gov Specifically, the expression of genes like sterol regulatory element-binding protein 1 (Srebf1) and stearoyl-CoA desaturase 1 (Scd1) was suppressed. nih.gov These findings suggest that SR9011 can pharmacologically target the circadian rhythm to improve metabolic parameters, offering a potential avenue for addressing metabolic diseases. nih.govcore.ac.ukfrontiersin.org

    Skeletal Muscle Function and Exercise Capacity

    SR9011 has been shown to influence skeletal muscle physiology, leading to enhancements in oxidative capacity and endurance. These effects are primarily attributed to its role in modulating mitochondrial biogenesis and function. nih.govresearchgate.netnatap.org

    In vivo studies have demonstrated that SR9011 can increase the oxidative capacity of skeletal muscle. researchgate.netmdpi.com This is achieved by increasing the number of mitochondria, the powerhouses of the cell, and enhancing their respiratory function. nih.govnatap.org Research in mice has shown that treatment with REV-ERB agonists leads to increased oxygen consumption and improved mitochondrial function in skeletal muscle. nih.govresearchgate.netresearchgate.net Specifically, SR9011 treatment in C2C12 muscle cells, a well-established in vitro model, resulted in an increased number of both total and active mitochondria. natap.org This enhancement of mitochondrial content and function contributes to a greater capacity for aerobic metabolism within the muscle tissue. nih.govnatap.org

    A direct consequence of enhanced oxidative capacity is the modulation of endurance performance. Animal studies have indicated that SR9011 can significantly improve endurance. sonwuapi.com Mice treated with REV-ERB agonists, such as SR9009 (a close analog of SR9011), have shown a notable increase in running capacity, both in terms of time and distance. natap.org This improvement in physical performance is linked to the increased metabolic activity and mitochondrial function in skeletal muscles, allowing for more sustained energy production during exercise. natap.orgsonwuapi.com

    Table 1: Effects of SR9011 on Skeletal Muscle and Endurance in Murine Models

    Parameter Effect Mechanism Reference
    Mitochondrial Content Increased Activation of REV-ERBα/β, leading to mitochondrial biogenesis. nih.govnatap.org
    Oxygen Consumption Increased Enhanced mitochondrial respiration in skeletal muscle. nih.govresearchgate.net

    Oxidative Capacity Enhancements

    Neurobehavioral Responses in Animal Models

    Beyond its metabolic effects, SR9011 has been investigated for its impact on the central nervous system, revealing significant neurobehavioral responses, including anxiolytic effects and the regulation of wakefulness. nih.gov

    Preclinical studies in mice have demonstrated that SR9011 exhibits anxiolytic (anxiety-reducing) properties. nih.gov In various behavioral assays, mice treated with SR9011 showed reduced anxiety-like behaviors. For instance, in the open field test, treated mice spent more time in the center of the field, an indicator of reduced anxiety. nih.govgoogle.com Similarly, in the elevated plus maze, a standard test for anxiety, SR9011-treated mice showed a greater number of entries into the open arms. nih.gov In the marble-burying test, another measure of anxiety, mice administered SR9011 buried significantly fewer marbles. nih.govgoogle.com These effects were observed after chronic administration, suggesting that long-term activation of REV-ERB is necessary for the anxiolytic activity. nih.gov The anxiolytic effects of SR9011 are believed to be linked to its modulation of the core clock components within the brain. nih.govcore.ac.uk

    SR9011 has a pronounced effect on the sleep-wake cycle, primarily by promoting wakefulness. nih.gov When administered to mice during their normal sleep period (the light phase), SR9011 significantly increased wakefulness and correspondingly decreased both slow-wave sleep (SWS) and rapid eye movement (REM) sleep. nih.gov This effect on wakefulness is time-dependent, as administration during the active period (the dark phase) did not produce the same increase in wakefulness. nih.gov The regulation of wakefulness by SR9011 is associated with its ability to modulate the expression of clock genes in the hypothalamus, a key brain region for sleep regulation. nih.gov Interestingly, despite increasing locomotor activity consistent with wakefulness, SR9011 has been observed to decrease wheel-running activity, suggesting a distinction between general movement and motivated behaviors. nih.gov

    Table 2: Neurobehavioral Effects of SR9011 in Murine Models

    Behavioral Test Observation Interpretation Reference
    Open Field Test Increased time in center Anxiolytic effect nih.govgoogle.com
    Elevated Plus Maze Increased open arm entries Anxiolytic effect nih.gov
    Marble Burying Assay Decreased number of buried marbles Anxiolytic effect nih.govgoogle.com

    Anxiolytic Effects and Molecular Correlates

    Antineoplastic Activity in In Vivo Tumor Models

    SR9011 has demonstrated selective cytotoxic effects against various cancer cells, while sparing normal, non-cancerous cells. nih.govresearchgate.net This has led to investigations of its antineoplastic activity in in vivo tumor models.

    Research has shown that pharmacological activation of REV-ERBs by agonists like SR9011 can be lethal to cancer cells. selleckchem.comnih.gov In vivo studies using mouse models of glioblastoma, a type of aggressive brain cancer, have shown that SR9011 can impair tumor growth and improve survival without causing overt toxicity. nih.gov The anticancer activity of SR9011 appears to be effective against a range of oncogenic drivers and is independent of the tumor suppressor p53 status. nih.gov The proposed mechanism involves the disruption of cellular processes that are critical for the survival of tumor cells, such as autophagy and de novo lipogenesis. nih.gov In breast cancer cell lines, SR9011 was found to suppress proliferation regardless of their estrogen receptor (ER) or HER2 status by arresting the cell cycle. medchemexpress.comnih.gov Specifically, it was suggested that SR9011 suppresses the expression of Cyclin A (CCNA2), a key regulator of the cell cycle. medchemexpress.comnih.gov

    Table 3: Antineoplastic Effects of SR9011

    Cancer Model In Vivo Effect Proposed Mechanism Reference
    Glioblastoma (Mouse Model) Impaired tumor growth, improved survival Induction of apoptosis, inhibition of autophagy and de novo lipogenesis. nih.gov
    Breast Cancer (Cell Lines) Suppression of proliferation Cell cycle arrest, suppression of Cyclin A (CCNA2) expression. medchemexpress.comnih.gov

    Inhibition of Tumor Growth and Progression

    SR9011 hydrochloride, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, has demonstrated significant anti-tumor activity in a variety of preclinical in vivo models. mdpi.comnih.gov The activation of REV-ERBs by SR9011 has been shown to disrupt core processes essential for cancer cell proliferation and survival, leading to the inhibition of tumor growth and progression across different cancer types. nih.govwsu.edu

    Research has shown that the anticancer effects of SR9011 are linked to its ability to modulate fundamental cellular processes such as the cell cycle, apoptosis, autophagy, and metabolism. nih.govnih.gov In breast cancer models, SR9011 was found to suppress the proliferation of cancer cell lines, irrespective of their estrogen receptor (ER) or human epidermal growth factor receptor 2 (HER2) status. mdpi.comnih.gov This effect is partly attributed to the arrest of the cell cycle. nih.gov Specifically, Cyclin A2 (CCNA2) has been identified as a direct target gene of REV-ERB, and its suppression by SR9011 is suggested to mediate this cell cycle arrest, leading to an increase of cells in the G0/G1 phase and a decrease in the S and G2/M phases. nih.govmedchemexpress.com

    The efficacy of SR9011 extends to aggressive cancers such as glioblastoma. In preclinical models, treatment with REV-ERB agonists, including SR9011, resulted in impaired glioblastoma growth and improved survival in mice. nih.govnih.gov The compound was also effective against glioblastoma stem cells (GSCs), a subpopulation of cells responsible for tumor recurrence and resistance, by reducing their proliferation rate. mdpi.com

    The anti-neoplastic activity of SR9011 is effective against a range of oncogenic drivers, including H-RAS, BRAF, and PIK3CA. nih.govnih.govnih.gov Notably, its tumor-suppressive function persists even in the absence of the p53 tumor suppressor and under hypoxic conditions, which are common features of the tumor microenvironment. nih.govnih.govnih.gov The mechanisms underlying this broad-spectrum activity involve the induction of apoptosis in malignant cells. nih.gov This is critically linked to the dual inhibition of two key metabolic pathways that cancer cells heavily rely on: de novo lipogenesis and autophagy. nih.govnih.gov By disrupting these pathways, SR9011 compromises the metabolic adaptability and survival of cancer cells. nih.govnih.gov

    Table 1: Summary of Preclinical In Vivo Findings on SR9011 and Tumor Growth

    Cancer ModelKey FindingsMechanism of ActionCitation
    GlioblastomaImpaired tumor growth and improved survival in mice. Reduced proliferation of glioblastoma stem cells (GSCs).Induction of apoptosis; Inhibition of autophagy and de novo lipogenesis. mdpi.comnih.govnih.gov
    Breast CancerSuppressed proliferation regardless of ER or HER2 status.Cell cycle arrest (G0/G1 phase); Suppression of Cyclin A2 (CCNA2). mdpi.comnih.govmedchemexpress.com
    LeukemiaCytotoxic effects observed in acute T cell leukemia cells.Induction of apoptosis. nih.gov
    Colon CancerDemonstrated cytotoxic effects in colon cancer cell lines.Inhibition of autophagy and de novo lipogenesis. nih.govwsu.edu
    MelanomaEffective against melanoma cell lines.Inhibition of autophagy and de novo lipogenesis. nih.govwsu.edu

    Selective Action in Malignant Tissues

    A defining characteristic of this compound in preclinical studies is its selective lethality toward malignant and oncogene-induced senescent cells, while demonstrating minimal to no effect on the viability of normal, healthy cells and tissues. nih.govnih.govresearchgate.net This selective action is a critical attribute, suggesting a potentially wide therapeutic window for targeting cancer. nih.govnih.gov

    The basis for this selectivity lies in the differential reliance of cancer cells on specific cellular processes that are targeted by REV-ERB agonists. nih.gov Cancer cells, with their high metabolic demands and adaptations to stress, are particularly vulnerable to the disruption of pathways like autophagy and de novo lipogenesis, which SR9011 inhibits. nih.govnih.gov Normal cells, in contrast, are not as dependent on these pathways for their survival and are therefore less affected by their modulation. nih.gov

    In vivo studies have substantiated this selective anticancer property. For instance, while SR9011 effectively impaired glioblastoma growth in mouse models, it did so without causing overt toxicity in the animals. nih.govnih.gov This indicates that the compound can exert its antitumor effects at concentrations that are well-tolerated by the host organism. nih.gov Similarly, in studies involving various cancer cell lines—including brain, breast, and leukemia—SR9011 and its analog SR9009 displayed potent cytotoxic properties against the cancer cells but had little to no toxic effects on normal cells at comparable concentrations. nih.gov

    Further evidence of this selectivity comes from breast cancer cell studies, where SR9011 suppressed the proliferation of multiple breast cancer cell lines but did not affect the proliferation of non-cancerous MCF10A breast epithelial cells. nih.gov This selective targeting of malignant tissue underscores the potential of modulating the circadian machinery as an innovative and targeted strategy for cancer treatment. nih.gov

    Table 2: Evidence for Selective Action of SR9011 in Malignant Tissues

    Cell/Tissue TypeEffect of SR9011Key ObservationCitation
    Cancer Cells (Glioblastoma, Leukemia, Breast, Colon, Melanoma)Specifically lethal/cytotoxic.Induces apoptosis and impairs viability. nih.govnih.gov
    Oncogene-Induced Senescent (OIS) CellsSpecifically lethal.Targets premalignant populations like melanocytic naevi. nih.govnih.gov
    Normal Cells/TissuesNo effect on viability.Lacks toxicity in normal cells and tissues in vivo. nih.govnih.govresearchgate.net
    Non-cancerous Breast Cells (MCF10A)No effect on proliferation.Demonstrates clear selectivity for malignant breast cancer cells over non-malignant counterparts. nih.gov

    Advanced Research Methodologies and Experimental Approaches for Sr9011 Hydrochloride Studies

    In Vitro Assay Systems

    Cell-Based Luciferase Reporter Assays (e.g., BMAL1 promoter, Gal4DBD-REV-ERB LBD)

    Cell-based luciferase reporter assays are fundamental in studying the activity of SR9011 hydrochloride. These assays provide a quantitative measure of the compound's ability to modulate the transcriptional activity of its target nuclear receptors, REV-ERBα and REV-ERBβ.

    One common approach involves the use of a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ. glpbio.com In this system, Human Embryonic Kidney 293 (HEK293) cells are co-transfected with this chimeric receptor and a reporter plasmid containing a luciferase gene under the control of a Gal4-responsive promoter. glpbio.com When SR9011 binds to the REV-ERB LBD, it enhances the repressor activity of the chimeric protein, leading to a dose-dependent decrease in luciferase expression. glpbio.com This method has been instrumental in determining the half-maximal inhibitory concentration (IC50) of SR9011 for both REV-ERB isoforms. glpbio.commedchemexpress.commedchemexpress.commedchemexpress.com

    Another widely used luciferase assay employs the promoter of a known REV-ERB target gene, such as BMAL1. glpbio.comnih.gov In this setup, cells are transfected with a luciferase reporter construct driven by the BMAL1 promoter. glpbio.comnih.gov Treatment with SR9011 leads to the recruitment of corepressors to the BMAL1 promoter, resulting in the suppression of luciferase transcription. glpbio.comnih.govnih.gov This assay directly demonstrates the compound's effect on the expression of a key circadian clock component. glpbio.comnih.gov Similar assays have also been developed using the promoter of Cyclin A (CCNA2), another identified target gene of REV-ERB, to investigate the anti-proliferative effects of SR9011. nih.gov

    These luciferase-based assays are powerful tools for characterizing the potency and efficacy of SR9011 and for dissecting the molecular mechanisms underlying its biological effects. glpbio.comnih.govnih.gov

    Table 1: IC50 Values of this compound in Luciferase Reporter Assays

    Assay SystemCell LineTargetIC50 (nM)
    Gal4DBD-REV-ERBα LBDHEK293REV-ERBα790
    Gal4DBD-REV-ERBβ LBDHEK293REV-ERBβ560
    Full-length REV-ERBα with BMAL1 promoterHEK293REV-ERBα620

    Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

    Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is an indispensable technique for investigating the effects of this compound on gene expression. nih.govthermofisher.comgene-quantification.de This method allows for the sensitive and specific quantification of mRNA levels of target genes in cells and tissues following treatment with the compound. thermofisher.comgene-quantification.de

    In studies involving SR9011, qRT-PCR is frequently used to validate the findings from luciferase reporter assays and to explore the broader transcriptional consequences of REV-ERB activation. glpbio.comnih.gov A typical experimental workflow involves treating cultured cells, such as HepG2 human liver cancer cells or primary microglia, with SR9011 and then isolating total RNA. glpbio.comnih.govnih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. thermofisher.com

    Researchers have employed qRT-PCR to demonstrate the SR9011-mediated suppression of various REV-ERB target genes involved in circadian rhythm and metabolism. glpbio.commedchemexpress.com Key target genes that are consistently downregulated by SR9011 treatment include BMAL1, Plasminogen activator inhibitor type 1 (Serpine1), Cholesterol 7α-hydroxylase (Cyp7a1), and Sterol response element binding protein (Srebf1). glpbio.commedchemexpress.com Furthermore, in studies on cancer cells, qRT-PCR has been used to show the downregulation of Cyclin A (CCNA2), a gene involved in cell cycle progression. glpbio.comnih.gov

    In the context of immunological studies, qRT-PCR has revealed that SR9011 can modulate the expression of cytokine genes in microglia. nih.govnih.gov For instance, treatment with SR9011 has been shown to attenuate the expression of pro-inflammatory cytokines while stimulating the expression of the anti-inflammatory cytokine Il10. nih.govnih.gov

    The data generated from qRT-PCR experiments provide crucial insights into the functional consequences of SR9011 action at the cellular level, linking REV-ERB activation to specific physiological and pathological processes. glpbio.comnih.govnih.govnih.gov

    Table 2: Effect of this compound on Target Gene Expression

    Cell Line/TissueTarget GeneEffect of SR9011
    HepG2 cellsBMAL1Suppression
    Mouse LiverSerpine1Dose-dependent suppression
    Mouse LiverCyp7a1Dose-dependent suppression
    Mouse LiverSrebf1Dose-dependent suppression
    Breast Cancer CellsCCNA2Suppression
    Primary MicrogliaPro-inflammatory cytokines (e.g., Tnfα, Il6)Attenuation
    Primary MicrogliaIl10 (anti-inflammatory)Stimulation

    Cellular Viability and Proliferation Assays (e.g., MTT, WST-1)

    Cellular viability and proliferation assays are crucial for evaluating the effects of this compound on cell growth and survival, particularly in the context of cancer research. nih.govsigmaaldrich.comnih.gov These assays measure metabolic activity, which is typically proportional to the number of viable cells in a culture. sigmaaldrich.comnih.gov

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. nih.govjournalagent.com The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, reflects the number of viable cells. nih.govjournalagent.com

    The WST-1 (water-soluble tetrazolium salt-1) assay is another colorimetric method that offers higher sensitivity and a simpler protocol compared to the MTT assay. journalagent.comcellbiologics.comabcam.com In this assay, WST-1 is cleaved to a soluble formazan dye by cellular mechanisms, and the absorbance of the dye is directly proportional to the number of metabolically active cells. cellbiologics.comabcam.com This assay has been used to confirm that SR9011, at concentrations effective for inhibiting mast cell activation, does not cause cytotoxicity. mdpi.com

    Studies have shown that SR9011 can suppress the proliferation of various breast cancer cell lines, irrespective of their estrogen receptor (ER) or human epidermal growth factor receptor 2 (HER2) status. glpbio.comnih.gov Interestingly, SR9011 was found to have no effect on the proliferation of non-cancerous MCF10A breast epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov Further analysis has indicated that SR9011 appears to arrest the cell cycle in breast cancer cells before the M phase, an effect potentially mediated by the suppression of Cyclin A (CCNA2) expression. glpbio.comnih.gov

    These assays are essential for determining the anti-proliferative potential of SR9011 and for identifying cell types that are sensitive to its effects.

    Table 3: Overview of Cellular Viability and Proliferation Assays

    AssayPrincipleDetection MethodKey Feature
    MTT Reduction of yellow tetrazolium to purple formazan in living cells. nih.govjournalagent.comSpectrophotometerRequires a solubilization step for the formazan crystals. nih.gov
    WST-1 Cleavage of a stable tetrazolium salt to a soluble formazan dye. cellbiologics.comabcam.comSpectrophotometerProduces a water-soluble formazan, simplifying the procedure. cellbiologics.com

    Mitochondrial Function Assessment Techniques (e.g., Oxygen Consumption Rate, Extracellular Acidification Rate)

    The assessment of mitochondrial function is critical for understanding the metabolic effects of this compound. Techniques that measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) provide real-time insights into mitochondrial respiration and glycolysis, respectively. nih.govresearchgate.net

    The Seahorse XF Analyzer is a common platform used for these measurements. nih.gov This technology allows for the simultaneous measurement of OCR and ECAR in live cells in a multi-well plate format. By sequentially injecting various mitochondrial inhibitors, a detailed profile of mitochondrial function can be obtained. nih.govresearchgate.netamc.edu

    A typical experimental protocol involves measuring the basal OCR and ECAR, followed by the sequential addition of:

    Oligomycin: An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration. nih.govresearchgate.net

    FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and induces maximal respiration. researchgate.netamc.edu

    Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively, which shut down mitochondrial respiration and allow for the determination of non-mitochondrial oxygen consumption. researchgate.netresearchgate.net

    These advanced techniques for assessing mitochondrial function are vital for elucidating the mechanisms by which SR9011 regulates cellular and whole-body metabolism. nih.govnih.govresearchgate.net

    Table 4: Parameters of Mitochondrial Function Measured by Seahorse XF Analysis

    ParameterDescriptionInhibitor/Compound Used
    Basal Respiration The baseline oxygen consumption of the cells. researchgate.netNone
    ATP-Linked Respiration The portion of basal respiration used for ATP synthesis. researchgate.netOligomycin
    Maximal Respiration The maximum rate of oxygen consumption the cell can achieve. amc.eduFCCP
    Proton Leak Oxygen consumption that is not coupled to ATP synthesis. researchgate.netOligomycin
    Non-Mitochondrial Respiration Oxygen consumption from cellular processes outside the mitochondria. researchgate.netRotenone & Antimycin A

    Immunological Function Assays (e.g., Phagocytic Activity)

    Investigating the influence of this compound on immune cell function is a key area of research, with a particular focus on its effects on microglia, the resident immune cells of the central nervous system. nih.govnih.gov Assays that measure immunological functions, such as phagocytosis, provide valuable information on how SR9011 modulates the innate immune response. nih.govnih.govumc.edu.dz

    Phagocytosis is a fundamental process by which immune cells engulf and eliminate pathogens, cellular debris, and other foreign particles. umc.edu.dzelifesciences.org The phagocytic activity of microglia can be quantified in vitro using fluorescently labeled microspheres or beads. nih.govnih.gov In this assay, primary microglia are cultured and treated with SR9011, and then incubated with fluorescent beads. nih.gov The uptake of these beads by the microglia can be visualized and quantified using microscopy and image analysis software. nih.gov

    Research has shown that SR9011 can decrease the phagocytic activity of primary microglia. nih.govnih.gov This reduction in phagocytosis is associated with a decrease in mitochondrial respiration and ATP production, highlighting a link between the immunometabolic state of the microglia and their functional capacity. nih.gov Furthermore, SR9011 has been found to decrease the expression of the phagocytic marker CD68 in primary microglia. nih.gov

    In addition to phagocytosis, other immunological assays have been employed to study the effects of SR9011. For instance, the compound has been shown to inhibit IgE-mediated degranulation in bone marrow-derived mast cells (BMMCs), as measured by the release of β-hexosaminidase and histamine. mdpi.com

    These immunological function assays are essential for characterizing the immunomodulatory properties of SR9011 and for understanding its potential therapeutic implications in neuroinflammatory and other immune-related disorders. nih.govnih.govmdpi.com

    Table 5: Effect of this compound on Immunological Functions

    Cell TypeAssayFinding
    Primary MicrogliaPhagocytic Activity (Fluorescent Beads)Decreased phagocytic activity. nih.govnih.gov
    Primary MicrogliaCD68 ExpressionDecreased expression. nih.gov
    Bone Marrow-Derived Mast Cells (BMMCs)Degranulation (β-hexosaminidase/histamine release)Inhibition of IgE-mediated degranulation. mdpi.com

    In Vivo Experimental Models

    In vivo experimental models, primarily in mice, are indispensable for understanding the physiological effects of this compound in a whole-organism context. These studies allow researchers to investigate the compound's impact on complex processes such as circadian behavior, metabolism, and emotional states.

    One of the key findings from in vivo research is the effect of SR9011 on circadian locomotor activity. medchemexpress.comnih.gov When administered to mice housed in constant darkness, SR9011 disrupts their normal wheel-running activity, causing a dose-dependent decrease in locomotion during their subjective dark phase. medchemexpress.commedchemexpress.com This effect is consistent with the compound's role as a REV-ERB agonist and its ability to modulate the core clock machinery. medchemexpress.comnih.gov

    Metabolic studies in mice have also yielded significant results. Chronic administration of SR9011 to BALB/c mice has been shown to cause weight loss, which is primarily due to a decrease in fat mass, without significantly affecting food intake. nih.govresearchgate.net This has been linked to an increase in energy expenditure, as evidenced by a rise in oxygen consumption (VO2) measured using a comprehensive laboratory animal monitoring system (CLAMS). nih.govresearchgate.netgoogle.com Furthermore, SR9011 treatment in mice has been associated with reduced cholesterol levels.

    The effects of SR9011 on emotional behavior have been investigated using models of anxiety. nih.gov In the marble-burying assay, mice treated with SR9011 have been observed to bury fewer marbles, an indication of anxiolytic-like activity. nih.gov Similarly, in the light-dark box test, treated mice tend to spend more time in the brightly lit chamber. google.com

    Finally, in vivo models have been used to assess the impact of SR9011 on immune responses. For example, in a passive cutaneous anaphylaxis (PCA) model, which represents an IgE-mediated allergic response in the skin, SR9011 has been shown to inhibit the inflammatory reaction. mdpi.com

    These in vivo studies provide crucial evidence for the potential therapeutic applications of SR9011 in a range of conditions, from metabolic disorders to anxiety and inflammatory diseases.

    Table 6: Summary of Key In Vivo Findings for this compound in Murine Models

    Experimental ModelKey Finding
    Circadian Locomotor Activity Disruption of normal wheel-running activity in constant darkness. medchemexpress.commedchemexpress.com
    Metabolic Studies (CLAMS) Increased oxygen consumption and energy expenditure. nih.govresearchgate.netgoogle.com
    Weight Management Weight loss due to decreased fat mass. nih.govresearchgate.net
    Anxiety Models (Marble Burying, Light-Dark Box) Anxiolytic-like effects. google.comnih.gov
    Passive Cutaneous Anaphylaxis (PCA) Inhibition of IgE-mediated skin allergic response. mdpi.com

    Rodent Models for Circadian and Metabolic Research

    Rodent models are fundamental in elucidating the effects of this compound on circadian rhythms and metabolism. acspublisher.com In circadian rhythm research, mice are often housed in environments with controlled light-dark cycles (e.g., 12 hours light, 12 hours dark) or in constant darkness to study endogenous clocks. nih.gov Administration of SR9011 has been shown to disrupt the normal circadian behavior of mice, causing a loss of locomotor activity during their active (dark) phase. nih.gov This effect is temporary, with normal activity patterns returning in the subsequent cycle, which is consistent with the compound's clearance in under 24 hours. medchemexpress.com Studies have demonstrated that a single injection of SR9011 can perturb the circadian pattern of core clock gene expression in the hypothalamus. nih.gov For instance, the expression of genes like Per2 is enhanced in amplitude, while Cry2 is suppressed, and the circadian pattern of Npas2 expression can be completely eliminated. nih.gov

    In the realm of metabolic research, rodent models, including those with diet-induced obesity (DIO) or genetic predispositions like ob/ob mice, are commonly used. acspublisher.comnih.gov Chronic administration of SR9011 to mice has been observed to cause weight loss, primarily due to a decrease in fat mass, without affecting food intake. nih.gov These studies often involve monitoring key metabolic parameters such as plasma levels of triglycerides, cholesterol, non-esterified fatty acids, glucose, and inflammatory markers like IL-6. nih.gov Furthermore, the expression of genes involved in lipid and glucose metabolism in tissues like the liver, white adipose tissue (WAT), and skeletal muscle is analyzed to understand the molecular mechanisms behind the observed metabolic changes. google.com For example, in WAT, SR9011 has been shown to suppress the expression of genes involved in lipid storage. nih.gov

    Animal Models for Neurobehavioral Studies (e.g., Wheel Running, Marble Burying, EEG)

    To investigate the neurobehavioral effects of this compound, researchers employ a variety of specialized animal models.

    Wheel Running Activity: This method is a common and effective way to assess circadian locomotor activity. nih.gov Mice maintained under constant darkness exhibit a dose-dependent decrease in wheel running behavior following SR9011 administration. glpbio.com This alteration in circadian behavior is a key indicator of the compound's in vivo efficacy in modulating the core clock machinery. nih.gov A single injection can lead to the loss of the subsequent active period, with the effect being reversible. nih.gov

    Marble Burying Test: This test is utilized to assess anxiety-like or repetitive behaviors in rodents. wikipedia.orgscantox.com The natural tendency of mice to bury objects like marbles is considered a response to a novel, and potentially stressful, stimulus. nih.gov A reduction in the number of marbles buried is interpreted as an anxiolytic effect. nih.gov Studies have shown that mice treated with SR9011 bury significantly fewer marbles compared to vehicle-treated controls, and this effect is dose-dependent. google.comnih.gov This suggests that activating REV-ERB with SR9011 leads to anxiolytic activity. nih.gov

    Electroencephalogram (EEG): EEG recordings are used to directly measure brain electrical activity and assess states of sleep and wakefulness. scielo.br In studies with SR9011, mice are often implanted with transmitters for EEG and electromyography (EMG) to monitor sleep architecture. nih.gov When administered during the normal sleep period (light phase), SR9011 has been shown to increase wakefulness and reduce both slow-wave sleep (SWS) and rapid eye movement (REM) sleep. nih.gov Conversely, when administered during the active period (dark phase), it does not significantly alter sleep patterns. nih.gov These EEG studies provide direct evidence of SR9011's role in modulating sleep-wake cycles. nih.gov

    Neurobehavioral Test This compound Finding Interpretation
    Wheel Running Dose-dependent decrease in nocturnal activity. glpbio.comAlteration of circadian locomotor behavior. nih.gov
    Marble Burying Dose-dependent reduction in marbles buried. nih.govAnxiolytic-like effect. nih.gov
    EEG Increased wakefulness and decreased SWS/REM sleep when administered during the light phase. nih.govModulation of sleep architecture. nih.gov

    Xenograft and Syngeneic Models for Cancer Research

    In cancer research, xenograft and syngeneic models are crucial for evaluating the therapeutic potential of compounds like this compound.

    Xenograft Models: These models involve transplanting human tumor cells or tissues into immunodeficient mice. pharmalegacy.comembopress.org This allows for the study of human cancer growth in a living organism. SR9011 has been tested in xenograft models of various cancers, including glioblastoma, breast cancer, and leukemia. nih.gov For instance, in a patient-derived xenograft model of glioblastoma, treatment with a REV-ERB agonist demonstrated a significant improvement in survival. nih.gov Subcutaneous tumor models, where tumor cells are implanted under the skin, are frequently used due to their convenience for monitoring tumor growth. kyinno.com

    Syngeneic Models: In syngeneic models, tumor cells from a specific inbred mouse strain are implanted into a genetically identical and immunocompetent mouse. crownbio.combiocytogen.com The key advantage of this model is the presence of a fully functional immune system, which is essential for studying immunotherapies. biocytogen.com Research using syngeneic models has shown that SR9011 can suppress tumor growth. aacrjournals.org For example, in a syngeneic orthotopic transplant mouse model using Py230 breast cancer cells, which are derived from a C57BL/6 mouse, the role of NR1D1 (REV-ERBα) in tumor progression and antitumor immune responses was investigated. aacrjournals.org These models are invaluable for understanding the interplay between the compound, the tumor, and the host immune system. crownbio.com

    Cancer Model Type Description Application in SR9011 Research
    Xenograft Human tumor cells are implanted into immunodeficient mice. pharmalegacy.comTo assess the direct anti-cancer effects of SR9011 on human tumors, such as glioblastoma and breast cancer. nih.gov
    Syngeneic Murine tumor cells are implanted into genetically identical, immunocompetent mice. crownbio.comTo study the effects of SR9011 on tumor growth in the context of a fully functional immune system and to investigate its impact on anti-tumor immunity. aacrjournals.org

    Comprehensive Laboratory Animal Monitoring Systems (CLAMS) for Metabolic Phenotyping

    The Comprehensive Laboratory Animal Monitoring System (CLAMS) is an integrated suite of equipment that allows for the automated and non-invasive monitoring of multiple metabolic parameters in conscious, unrestrained animals. harvard.educolinst.com This system is instrumental in detailed metabolic phenotyping studies of this compound.

    In a typical CLAMS experiment, mice are individually housed in metabolic cages and acclimated for a period before the administration of SR9011 or a vehicle. google.comresearchgate.net The system continuously measures several key variables:

    Oxygen Consumption (VO₂): A primary indicator of metabolic rate. Studies have consistently shown that mice treated with SR9011 exhibit a significant increase in VO₂, indicating higher energy expenditure. researchgate.net This increase is observed during both the light (diurnal) and dark (nocturnal) phases. google.com

    Carbon Dioxide Production (VCO₂): Measured alongside VO₂ to calculate the respiratory exchange ratio (RER).

    Respiratory Exchange Ratio (RER): The ratio of VCO₂ to VO₂, which provides insights into the primary fuel source being utilized (carbohydrates vs. fats).

    Food and Water Intake: Precisely measured to ensure that observed metabolic changes are not simply due to altered consumption patterns. researchgate.net

    Data from CLAMS studies have been crucial in demonstrating that SR9011 increases metabolic rate and energy expenditure, contributing to the observed decrease in fat mass in rodent models. nih.govresearchgate.net

    CLAMS Parameter Finding with this compound Metabolic Implication
    **Oxygen Consumption (VO₂) **Increased during both diurnal and nocturnal phases. google.comIncreased overall energy expenditure. researchgate.net
    Locomotor Activity Decreased movement. researchgate.netIncreased energy expenditure is not due to increased physical activity.
    Food Intake No significant change. researchgate.netWeight loss is not due to reduced calorie consumption.
    Fat Mass Decreased. nih.govIncreased metabolism leads to fat loss.

    Molecular and Biochemical Characterization Techniques

    Circular Dichroism (CD) spectroscopy is a biophysical technique used to study the structure of chiral molecules like proteins. nih.gov It measures the differential absorption of left- and right-circularly polarized light. nih.gov While direct CD studies specifically detailing the interaction of this compound with REV-ERB are not prominently available in the searched literature, this technique is highly applicable.

    In principle, CD spectroscopy can be used in two main ways for protein-ligand interaction studies. nih.govbbk.ac.uk First, by observing changes in the protein's secondary structure (far-UV CD spectrum) upon ligand binding. Second, if the ligand itself is not chiral but becomes optically active upon binding to the protein in a specific conformation, it will exhibit an induced CD (ICD) spectrum. nih.gov The intensity and shape of this ICD spectrum can provide information about the binding affinity and the geometry of the protein-ligand complex. nih.gov Given that SR9011 binds to the REV-ERB proteins, CD spectroscopy could be employed to characterize any conformational changes in REV-ERBα or REV-ERBβ upon binding SR9011, providing insights into the mechanism of activation.

    Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the specific locations on a genome where a particular protein binds. thermofisher.com This method is central to understanding how SR9011, by activating the REV-ERB proteins, modulates gene expression.

    The ChIP assay process involves several key steps:

    Cross-linking: Cells or tissues are treated with a chemical agent, typically formaldehyde, to create covalent cross-links between proteins and the DNA they are bound to. thermofisher.com

    Chromatin Shearing: The chromatin is then fragmented into smaller, more manageable pieces, usually through sonication. thermofisher.com

    Immunoprecipitation: An antibody specific to the protein of interest (in this case, REV-ERBα or REV-ERBβ) is used to isolate the protein-DNA complexes from the rest of the cellular components. creativebiomart.net

    DNA Purification: The cross-links are reversed, and the DNA is purified from the protein. creativebiomart.net

    Analysis: The purified DNA fragments are then identified and quantified, typically using quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq).

    ChIP assays have been instrumental in confirming that REV-ERB proteins directly bind to the promoter regions of their target genes. For example, studies could use ChIP to show that in the presence of SR9011, the binding of REV-ERB to the promoters of clock genes like Bmal1 or metabolic genes is altered, leading to changes in their transcription. This technique provides direct evidence linking the action of SR9011 at the molecular level (REV-ERB activation) to its physiological effects on circadian rhythm and metabolism.

    Immunoblot and Immunostaining Analyses

    Immunoblotting, commonly known as Western blotting, and immunostaining are crucial analytical techniques in molecular biology used to investigate the effects of this compound at the protein level. Immunoblotting allows for the detection and quantification of specific proteins within a sample, providing insights into how SR9011 modulates protein expression. jacksonimmuno.comresearchgate.net Concurrently, immunostaining (including immunofluorescence and immunohistochemistry) offers spatial information, enabling the visualization of protein localization within cells and tissues, and how this might change upon treatment. amegroups.org

    Research utilizing these methodologies has been pivotal in elucidating the cellular mechanisms influenced by this compound, particularly its role in cell cycle regulation, apoptosis, and inflammation. By activating REV-ERBα and REV-ERBβ, this compound can transcriptionally repress target genes, leading to measurable changes in their corresponding protein products. nih.govnih.gov

    Detailed Research Findings from Immunoblot Analyses

    Immunoblot analyses have been instrumental in quantifying the change in specific protein levels in response to this compound treatment across various cell types. Studies have consistently shown that SR9011, by activating REV-ERB, can suppress the expression of proteins involved in cell proliferation and survival.

    For instance, in multiple breast cancer cell lines, treatment with SR9011 was found to suppress the protein levels of Cyclin A2 (CCNA2). nih.gov This protein is a key regulator of the cell cycle, and its suppression provides a mechanism for the observed cell cycle arrest in cancer cells treated with SR9011. nih.govaacrjournals.orgmedchemexpress.com Furthermore, in melanoma and other cancer cell lines, immunoblotting has detected an increase in cleaved Caspase 3, a key executioner protein in the apoptotic pathway. nih.gov This finding directly links REV-ERB activation by SR9011 to the induction of programmed cell death in cancer cells. In the context of immunology, immunoblotting has been used to monitor the expression of REV-ERBα and the transcription factor RORγt during the differentiation of T helper 17 (TH17) cells, which are critical in autoimmunity. nih.gov Pharmacological activation of REV-ERBα by synthetic agonists like SR9011 is known to repress the inflammatory functions of these cells. nih.gov

    The table below summarizes key findings from immunoblotting studies involving this compound.

    Table 1: Summary of Immunoblot Analysis Findings for this compound

    Target Protein Cell/Tissue Type Observed Effect of SR9011 Treatment Reference(s)
    Cyclin A (CCNA2) Breast Cancer Cell Lines (MCF-7, MDA-MB231, SKBR3, etc.) Suppression of protein expression. nih.gov
    Cleaved Caspase 3 A375 Melanoma Cells Increased protein levels, indicating apoptosis induction. nih.gov
    REV-ERBα TH17 Cells Expression is modulated during differentiation; SR9011 acts as a specific agonist for this receptor. nih.gov

    | RORγt | TH17 Cells | Expression is monitored alongside REV-ERBα during TH17 differentiation. | nih.gov |

    Detailed Research Findings from Immunostaining Analyses

    Immunostaining techniques, such as immunofluorescence, provide visual confirmation of the effects of this compound within the cellular environment. These methods have been used to validate findings from immunoblotting and to reveal changes in protein localization and cellular morphology.

    Studies have employed immunofluorescence to visualize the induction of apoptosis, showing a significant increase in cleaved Caspase 3 staining in cancer cells like MCF-7 and A375, as well as in oncogene-induced senescent (OIS) cells, following treatment with SR9011. nih.govresearchgate.net In addition to apoptosis, these analyses have shed light on the effects of SR9011 on autophagy. For example, treatment with SR9011 led to the accumulation of the autophagy-related protein p62 in OIS cells, as detected by immunofluorescence. researchgate.net In T47D breast cancer cells, immunostaining for the lysosomal marker LAMP1 revealed an accumulation of lysosomes. nih.gov In a different context, studies on primary microglia showed that SR9011 treatment resulted in decreased expression of the phagocytic marker CD68, indicating an inhibitory role for REV-ERB in phagocytosis. nih.gov

    The table below presents a summary of significant findings obtained through immunostaining in studies of this compound.

    Table 2: Summary of Immunostaining Analysis Findings for this compound

    Target/Marker Cell/Tissue Type Observed Effect of SR9011 Treatment Reference(s)
    Cleaved Caspase 3 OIS Cells, MCF-7, A375 Increased fluorescence, confirming apoptosis. nih.govresearchgate.net
    p62 OIS Cells Accumulation of p62, assayed by immunofluorescence. researchgate.net
    LAMP1 T47D Breast Cancer Cells Increased accumulation of lysosomes. nih.gov
    CD68 Primary Microglia Decreased expression of this phagocytic marker. nih.gov

    | NR1D1 (REV-ERBα) | Human Breast Cancer Tissue | Lower expression observed in tumor tissue compared to normal tissue via immunohistochemistry. | aacrjournals.org |

    Future Directions and Research Gaps in Sr9011 Hydrochloride Research

    Elucidation of Comprehensive Signaling Networks and Interacting Pathways

    A primary gap in the current understanding of SR9011 hydrochloride's function lies in the complete characterization of the signaling cascades it modulates. SR9011's primary mechanism of action is the activation of REV-ERBα and REV-ERBβ, which are transcriptional repressors. medchemexpress.commedchemexpress.com Upon activation, REV-ERBs recruit the nuclear receptor corepressor-1 (NCoR)/histone deacetylase 3 (HDAC3) complex to their target gene promoters, leading to the repression of gene expression. drugbank.comjournalagent.com

    The most well-documented targets are the core clock genes BMAL1 (Brain and Muscle ARNT-Like 1) and CLOCK (Circadian Locomotor Output Cycles Kaput). apexbt.comdrugbank.com By repressing BMAL1, SR9011 directly impacts the positive limb of the circadian oscillator, thereby altering circadian rhythms. apexbt.comnih.gov However, the network of genes and pathways influenced by REV-ERB activation extends far beyond the core clock. Research has identified that SR9011-mediated REV-ERB activation suppresses the expression of genes involved in several key processes:

    Metabolism: SR9011 dose-dependently suppresses genes critical for lipid and cholesterol metabolism, such as Sterol Response Element Binding Protein (Srebf1) and Cholesterol 7α-hydroxylase (Cyp7a1). medchemexpress.com It also affects glucose metabolism by down-regulating the hepatic gluconeogenic enzyme Pck1 and influencing the expression of the Nampt gene, which is involved in post-translational protein acetylation. thno.orgum.edu.my

    Cell Cycle and Proliferation: In cancer cell lines, SR9011 has been shown to arrest the cell cycle. medchemexpress.comglpbio.com This is mediated, at least in part, by the direct repression of Cyclin A2 (CCNA2), a key regulator of the G1/S and S/G2/M phase transitions. medchemexpress.comglpbio.com

    Inflammation: SR9011 can attenuate pro-inflammatory responses. nih.gov Studies in microglia, the primary immune cells of the brain, have shown that SR9011 treatment reduces the expression of pro-inflammatory cytokines such as Tnfα, Il6, and Il1β. nih.gov This highlights REV-ERB's role in modulating immune function. researchgate.net

    Future research must focus on employing systems-biology approaches, such as transcriptomics, proteomics, and metabolomics, to build a comprehensive map of the REV-ERB signaling network. Understanding how these pathways interact and identifying potential points of cross-talk will be crucial for predicting the full spectrum of SR9011's physiological effects and for identifying novel therapeutic targets. A significant research question is how REV-ERB activation leads to cell-type-specific effects, such as inducing apoptosis in tumor cells while having no effect on normal cells. drugbank.comnih.gov

    Table 1: Key Target Genes of SR9011-Mediated REV-ERB Activation

    GeneAssociated PathwayReported Effect of SR9011
    BMAL1Circadian ClockSuppression of expression medchemexpress.comabmole.com
    CLOCKCircadian ClockSuppression of expression tandfonline.com
    PER2Circadian ClockShift in the acrophase of rhythmic expression nih.govresearchgate.net
    Srebf1Lipid MetabolismDose-dependent suppression of expression apexbt.commedchemexpress.com
    Cyp7a1Cholesterol MetabolismDose-dependent suppression of expression medchemexpress.com
    CCNA2Cell CycleSuppression of expression, leading to cell cycle arrest medchemexpress.comglpbio.com
    Atg5AutophagySuppression of expression in cancer cells mdpi.com
    Tnfα, Il6, Il1βInflammationAttenuation of expression in microglia nih.gov

    Exploration of Novel Preclinical Research Avenues

    The expanding knowledge of REV-ERB's role in pathophysiology has opened up new avenues for preclinical investigation using this compound. nih.gov While initially explored for metabolic disorders and sleep disturbances, its application is now being tested in a wider range of disease models. chemicalbook.com

    Oncology: SR9011 and its analogue SR9009 have demonstrated potent anticancer activity in preclinical models of glioblastoma, breast cancer, small cell lung cancer, and esophageal cancer. nih.govmdpi.comaacrjournals.org The mechanism appears to be multifactorial, involving the disruption of core cancer-sustaining pathways like de novo lipogenesis and autophagy, as well as cell cycle arrest. nih.govmdpi.com In glioblastoma stem cells, REV-ERB agonists induce apoptosis without affecting normal neural stem cells. nih.gov Furthermore, in breast cancer, activation of REV-ERBα (NR1D1) has been linked to the stimulation of antitumor immune responses through the cGAS-STING signaling pathway. aacrjournals.org

    Neuroinflammation and Neurodegenerative Diseases: By modulating the inflammatory response of microglia, SR9011 presents a potential therapeutic strategy for neuroinflammatory diseases. nih.govresearchgate.net SR9011 treatment can disrupt the intrinsic microglial clock, attenuate phagocytosis, and decrease the pro-inflammatory response, identifying REV-ERB as a potential target for neuroinflammatory conditions. nih.govresearchgate.net

    Cardiovascular Disease: In preclinical models of heart failure, REV-ERB agonists have shown promise by improving metabolic parameters. um.edu.my They may enhance glucose and lipid metabolism in skeletal muscle and exert anti-inflammatory effects, addressing some of the systemic metabolic disturbances associated with heart failure. um.edu.my

    Future preclinical research should aim to validate these findings in a broader range of animal models and explore combination therapies. A significant gap remains in understanding the long-term effects of chronic REV-ERB activation. Moreover, the recent observation that some effects of SR9009 may be REV-ERB-independent necessitates careful validation of on-target efficacy in these novel research areas. thno.org

    Development of Next-Generation REV-ERB Modulators and Chemical Probes

    While SR9011 has been an invaluable research tool, it possesses limitations, including poor bioavailability, that have hindered its clinical translation. nih.gov This has spurred the development of a new generation of REV-ERB modulators with improved pharmacological properties. The goal is to create compounds with better solubility, metabolic stability, and tissue-specific targeting capabilities. thno.orgjci.org

    The development pipeline includes several novel compounds:

    GSK4112: An early REV-ERBα agonist that served as a chemical tool to probe the receptor's function in transcriptional repression and metabolic pathways but lacked in vivo activity. tandfonline.comacs.org

    STL1267: A potent REV-ERB agonist that can cross the blood-brain barrier, offering a tool for investigating the central nervous system functions of REV-ERB. abmole.combiorxiv.org

    SR12418: A REV-ERB-specific synthetic ligand being explored in studies of autoimmune diseases. abmole.com

    Furthermore, the discovery of REV-ERB antagonists , such as SR8278, represents a significant advancement. abmole.com These molecules allow researchers to probe the effects of inhibiting REV-ERB, providing a complementary approach to agonist studies and potentially new therapeutic strategies. abmole.com

    A major challenge and future direction is the development of isoform-selective modulators for REV-ERBα and REV-ERBβ. Although they share significant structural similarity, they may have non-redundant functions. journalagent.com Isoform-selective compounds would be critical for dissecting their individual roles. Recent structural studies of the REV-ERB ligand-binding domain, both with endogenous heme and synthetic ligands, are providing a more detailed understanding of the binding pocket, which is essential for the rational design of next-generation modulators. biorxiv.org The ultimate aim is to develop drugs that can be locally distributed to treat specific diseases, thereby avoiding potential adverse effects from systemic modulation of the circadian clock. nih.gov

    Q & A

    Basic Research Questions

    Q. How can researchers validate REV-ERBα/β dependency in cellular models when studying SR9011 hydrochloride?

    • Methodology :

    • Use siRNA or CRISPR-mediated knockdown of REV-ERBα/β in cell lines (e.g., HepG2) to confirm that SR9011’s suppression of BMAL1 mRNA or Cyclin A (CCNA2) expression is REV-ERB-dependent .
    • Include rescue experiments by reintroducing REV-ERBα/β to reverse SR9011-induced effects.
    • Monitor downstream targets (e.g., Serpine1, Cyp7a1) via qPCR or Western blot to validate pathway engagement .

    Q. What experimental design considerations are critical for in vitro assays evaluating this compound’s activity?

    • Methodology :

    • Employ luciferase reporter assays driven by REV-ERB-responsive promoters (e.g., Bmal1) to measure transcriptional repression .
    • Optimize dose-response curves (IC50 determination) using concentrations aligned with reported values (e.g., 620 nM for REV-ERBα in cotransfection assays) .
    • Include controls for cell viability (e.g., MTT assays) to distinguish antiproliferative effects from transcriptional repression .

    Q. How should researchers address solubility and stability challenges with this compound in experimental setups?

    • Methodology :

    • Prepare stock solutions in DMSO at ≥43 mg/mL (25°C) and store aliquots at -80°C for ≤6 months to avoid freeze-thaw degradation .
    • Confirm solubility in assay-specific buffers (e.g., PBS or cell culture media) using dynamic light scattering (DLS) to detect aggregation.
    • Validate compound stability via HPLC or LC-MS before and after experiments .

    Q. What strategies are recommended for translating in vitro doses of this compound to in vivo models?

    • Methodology :

    • Use allometric scaling based on body surface area for mice, considering reported plasma exposure levels (e.g., 6-day treatment in mice with dose-dependent suppression of Serpine1 and Cyp7a1) .
    • Adjust doses for pharmacokinetic differences (e.g., hepatic metabolism) and monitor liver-specific gene expression as a biomarker of target engagement .

    Advanced Research Questions

    Q. How can in vivo pharmacokinetic studies be optimized to assess this compound’s efficacy in circadian rhythm or cancer models?

    • Methodology :

    • Conduct time-course experiments to align dosing with circadian phases (e.g., Zeitgeber time) for studies on metabolic or behavioral rhythms .
    • Use tissue-specific RNA sequencing to identify dose-dependent suppression of REV-ERB targets (e.g., Srepf1 in the liver) .
    • Pair plasma exposure data with transcriptomic profiling to correlate drug levels with mechanistic outcomes .

    Q. What mechanisms underlie this compound-induced cell cycle arrest, and how can contradictory findings be resolved?

    • Methodology :

    • Perform flow cytometry with synchronized breast cancer cells to differentiate G0/G1 arrest (reported in ER/HER2-independent lines) from S/G2-M phase effects .
    • Investigate cell type-specific differences using RNA-seq to compare Cyclin A (CCNA2) expression patterns across models .
    • Validate findings with REV-ERBβ-selective agonists to dissect isoform-specific contributions .

    Q. How can single-cell sequencing resolve heterogeneity in SR9011-treated tumor models?

    • Methodology :

    • Apply 10x Genomics or DOP-PCR-based platforms to profile transcriptional heterogeneity in tumor-initiating cells (TICs) post-treatment .
    • Focus on EMT markers (e.g., CD44, ALDH1) to identify resistant subpopulations and correlate with REV-ERB activity .
    • Address amplification bias by normalizing coverage using spike-in controls or UMIs .

    Q. What approaches reconcile contradictory data on SR9011’s metabolic effects across studies?

    • Methodology :

    • Conduct meta-analyses of public datasets (e.g., GEO) to identify confounding variables (e.g., dosing schedules, animal diets) .
    • Use multi-omics integration (transcriptomics + metabolomics) to map SR9011’s impact on cholesterol synthesis vs. glucose metabolism .
    • Validate species-specific differences using humanized mouse models or primary hepatocytes .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.